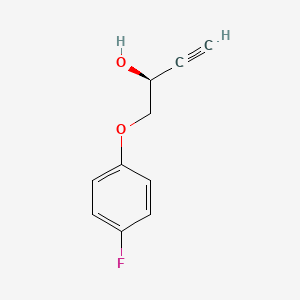

(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol

Beschreibung

Eigenschaften

Molekularformel |

C10H9FO2 |

|---|---|

Molekulargewicht |

180.17 g/mol |

IUPAC-Name |

(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol |

InChI |

InChI=1S/C10H9FO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h1,3-6,9,12H,7H2/t9-/m0/s1 |

InChI-Schlüssel |

PEEXYEFWAGWDHQ-VIFPVBQESA-N |

Isomerische SMILES |

C#C[C@@H](COC1=CC=C(C=C1)F)O |

Kanonische SMILES |

C#CC(COC1=CC=C(C=C1)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of 4-Fluorophenol with Propargyl Alcohol Derivatives

A foundational approach involves the nucleophilic displacement of a leaving group (e.g., bromide or tosylate) on a propargyl alcohol precursor by 4-fluorophenol. For example, 4-(4-fluorophenoxy)-1-butyn-3-one serves as a key intermediate, which is subsequently reduced to the target alcohol. The reaction typically proceeds under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Optimization Insights :

-

Solvent Effects : DMF enhances reactivity due to its high polarity, but tetrahydrofuran (THF) may improve selectivity for sterically hindered substrates.

-

Temperature : Reactions performed at 60–80°C achieve >80% conversion within 12–24 hours.

-

Yield : Reported yields for this route range from 70% to 80%, with purity >95% after column chromatography.

Transition Metal-Catalyzed Coupling Reactions

Sonogashira Coupling for Direct Alkyne Formation

The Sonogashira reaction, a palladium-copper co-catalyzed cross-coupling between terminal alkynes and aryl halides, offers a direct route to construct the alkyne-phenoxy backbone. A modified procedure involves coupling 4-fluorophenyl iodide with 3-butyn-2-ol derivatives under inert conditions.

Representative Protocol :

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine (TEA)/DMF.

-

Conditions : 85°C for 12–18 hours under nitrogen.

-

Yield : 65–75% with enantiomeric excess (ee) >90% when chiral ligands are employed.

Mechanistic Considerations :

The copper co-catalyst facilitates oxidative addition of the alkyne, while palladium mediates the coupling with the aryl halide. Steric effects from the 4-fluorophenoxy group necessitate bulky ligands (e.g., XPhos) to suppress side reactions.

Stereochemical Control and Enantioselective Synthesis

Asymmetric Reduction of Ketone Intermediates

The (2S) configuration is introduced via catalytic asymmetric reduction of 4-(4-fluorophenoxy)but-3-yn-2-one using chiral catalysts. For instance, Corey-Bakshi-Shibata (CBS) reduction with a borane-THF complex and a proline-derived catalyst achieves ee values >98%.

Key Parameters :

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 1-(4-fluorophenoxy)but-3-yn-2-ol offers an alternative for obtaining the (2S)-enantiomer. Candida antarctica lipase B (CAL-B) selectively acetylates the (2R)-enantiomer, leaving the desired (2S)-alcohol unreacted.

Performance Metrics :

-

Substrate Ratio : 1:1 alcohol to vinyl acetate.

-

Conversion : 45–50% at 24 hours (theoretical maximum for resolution).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 80 | Racemic | Low | High |

| Sonogashira Coupling | 70 | 90 | Moderate | Medium |

| Asymmetric Reduction | 90 | 98 | High | Low |

| Enzymatic Resolution | 45 | 99 | Moderate | Medium |

Trade-offs :

-

Nucleophilic Substitution : High yield and scalability but requires subsequent resolution.

-

Asymmetric Reduction : Excellent enantioselectivity but limited by catalyst cost.

-

Enzymatic Resolution : High ee but suboptimal yield due to inherent resolution limits.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors enhance safety and efficiency for exothermic steps (e.g., alkyne couplings). Microreactors with Pd/Cu-packed beds reduce catalyst leaching and improve heat transfer.

Green Chemistry Metrics

-

Atom Economy : Sonogashira coupling achieves 85% atom economy vs. 65% for nucleophilic substitution.

-

Solvent Recovery : >90% DMF recovery via distillation in large-scale setups.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Core Structure: The target compound shares the but-3-yn-2-ol backbone with the Efavirenz intermediate but differs in substituents. The quinazolinone derivative uses a fluorophenoxy group in a fused heterocyclic system, highlighting scaffold versatility.

- Stereochemistry : Both the target compound and the Efavirenz intermediate require (2S) configuration for activity, underscoring the role of chirality in molecular recognition .

- Fluorine Impact: The 4-fluorophenoxy group in the target compound and the quinazolinone derivative may enhance binding affinity through dipole interactions or metabolic stabilization, whereas the Efavirenz intermediate’s trifluoromethyl group increases lipophilicity for CNS penetration .

Table 2: Estimated Physicochemical Properties

Key Observations :

- Lipophilicity : The Efavirenz intermediate’s higher logP (3.5) reflects its trifluoromethyl and cyclopropyl groups, favoring blood-brain barrier penetration, whereas the target compound’s moderate logP (1.8) suggests balanced solubility and membrane permeability.

- Metabolic Stability: Fluorine in the target compound and quinazolinone derivative likely reduces oxidative degradation of the phenoxy group, extending half-life compared to non-fluorinated analogues.

Q & A

Q. What are the key considerations for optimizing the enantioselective synthesis of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol?

Enantioselective synthesis requires careful selection of chiral catalysts and reaction conditions. For example, asymmetric alkynylation or Sharpless epoxidation protocols can be adapted to install the stereogenic center at the C2 position. Use chiral ligands like BINOL derivatives or cinchona alkaloids to enhance enantiomeric excess (ee). Monitor stereochemical purity via chiral HPLC or polarimetry, and validate using X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers mitigate the compound’s acute toxicity risks during laboratory handling?

this compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes per CLP/GHS). Implement engineering controls (e.g., fume hoods), wear nitrile gloves, and use closed systems for transfers. For spills, neutralize with inert adsorbents and dispose via hazardous waste protocols. Pre-exposure training and emergency response plans are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : Use , , and NMR to confirm the fluorophenoxy group and alkyne geometry.

- IR : Identify the hydroxyl stretch (~3200–3500 cm) and alkyne C≡C stretch (~2100–2260 cm).

- HRMS : Validate molecular formula (e.g., [M+H] at m/z calculated for ). Cross-reference with synthetic intermediates in similar fluorophenyl systems .

Advanced Research Questions

Q. How does the stereochemistry at C2 influence the compound’s reactivity in cross-coupling reactions?

The (2S) configuration affects spatial orientation during Sonogashira or Suzuki-Miyaura couplings. For instance, steric hindrance from the fluorophenoxy group may favor coupling at the terminal alkyne position. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. Compare results with the (2R) enantiomer to isolate stereoelectronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities (e.g., residual catalysts) or assay variability. Purify the compound via flash chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity (>95% by HPLC). Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use structure-activity relationship (SAR) studies to correlate functional groups (e.g., fluorophenoxy vs. hydroxyl) with activity .

Q. How can computational methods predict the compound’s metabolic stability in pharmacokinetic studies?

Apply quantum mechanics/molecular mechanics (QM/MM) to model cytochrome P450 interactions. Identify potential oxidation sites (e.g., alkyne or hydroxyl groups). Validate predictions using in vitro microsomal assays (human liver microsomes + NADPH). Compare with analogs lacking the fluorophenoxy group to isolate substituent effects .

Q. What experimental designs validate the compound’s role as a chiral building block in natural product synthesis?

Design multi-step syntheses of complex targets (e.g., fluorinated terpenoids). Use the compound’s alkyne for click chemistry or as a dienophile in Diels-Alder reactions. Track stereochemical fidelity via NMR or circular dichroism (CD). Publish comparative yields and ee values against non-chiral analogs .

Methodological Frameworks

Q. Developing a Robust Protocol for Air-Sensitive Reactions Involving This Compound

Q. Designing a High-Throughput Screening (HTS) Platform for Toxicity Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.